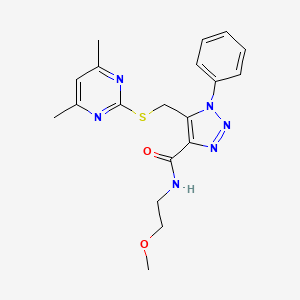
N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to a class of compounds that have been studied for various applications, including as inhibitors and for their antimicrobial and antitumor activities. These compounds often contain imidazol, pyridine, and acetamide moieties, which are known for their biological relevance and chemical versatility.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with common intermediates such as acetamides or aldehydes. The synthesis may include reactions like coupling, carbonylation, and the use of catalysts like copper for regioselective transformations (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structures of related compounds are often characterized by techniques like X-ray diffraction, NMR, and FT-IR. These analyses reveal features such as hydrogen bonding, π–π stacking, and Van der Waals forces that stabilize the molecular structure (Dong-Mei Chen et al., 2021).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including oxidation and reactions with isonitriles, leading to products with potential applications as fluorescent probes or in the synthesis of fused azines. The reactivity can be influenced by substituents on the aromatic rings and the presence of electron-donating or withdrawing groups (Sylvie L. Pailloux et al., 2007).
Physical Properties Analysis
While specific details on the physical properties of "N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide" are not available, similar compounds' physical properties, such as solubility and crystallinity, are often studied to understand their behavior in various environments and their potential applications in drug formulation.
Chemical Properties Analysis
The chemical properties, such as acidity constants (pKa) and the ability to form coordination complexes, are critical for understanding the chemical behavior and potential biological activity of these compounds. These properties can be determined through spectroscopic studies and are essential for drug design and development (M. Duran & M. Canbaz, 2013).
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
Compounds structurally similar to the one have been synthesized and studied for their vibrational spectra and electronic properties. Such studies are foundational for understanding the potential of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light-harvesting efficiency and free energy of electron injection, making them viable for photovoltaic applications. Their non-linear optical (NLO) activity has also been investigated, providing insights into their potential use in optical and electronic devices. Molecular docking studies hint at their interaction with biological targets like Cyclooxygenase 1 (COX1), suggesting biomedical applications as well (Mary et al., 2020).
Radiolabeling for SPECT Imaging
Imidazo[1,2-α]pyridines, structurally related to the compound of interest, have been developed as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds, labeled with [123I], were synthesized for potential in vivo studies of the PBR using SPECT imaging, demonstrating the utility of such compounds in diagnostic imaging and neurological research (Katsifis et al., 2000).
Metabolic Stability in Drug Development
Research on compounds with the benzothiazole ring structure has highlighted the challenge of metabolic deacetylation, affecting their stability and efficacy. By examining various heterocyclic analogues, scientists aim to enhance metabolic stability, which is crucial for the development of effective therapeutic agents. This investigation into structural modifications to prevent deacetylation underscores the importance of chemical stability in drug design (Stec et al., 2011).
Antioxidant Activity of Coordination Complexes
The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) have shown significant antioxidant activity. These findings reveal the potential of such compounds in developing antioxidant therapies and their role in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Synthesis of Fused Azines
A novel class of pyridazin-3-one derivatives has been synthesized, showcasing a general route for creating fused azines. This research highlights the versatility of such compounds in organic synthesis, providing pathways to new chemical entities with potential applications in materials science and pharmaceutical chemistry (Ibrahim & Behbehani, 2014).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. Appropriate safety precautions and disposal methods would also be discussed.
Orientations Futures
This would involve discussing potential future research directions or applications for the compound. This could include potential uses in industry or medicine, or areas of its chemistry that warrant further investigation.
Please consult with a professional chemist or a trusted source for specific information about this compound. It’s important to handle all chemical compounds safely and responsibly.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-2-[6-(4-methylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5OS/c1-10-7-23(9-19-10)13-5-6-15(22-21-13)25-8-14(24)20-16-11(17)3-2-4-12(16)18/h2-7,9H,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUUKFOCBYRVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)



![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

